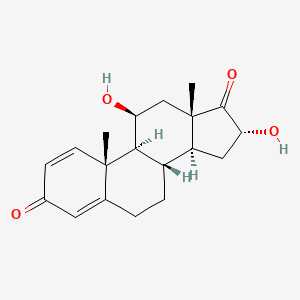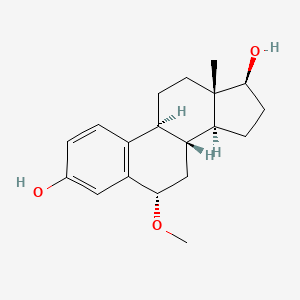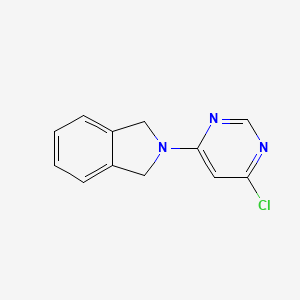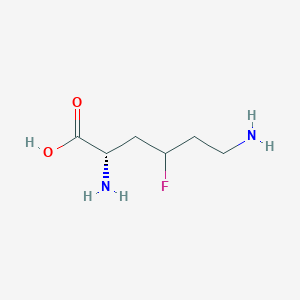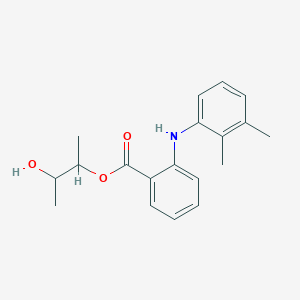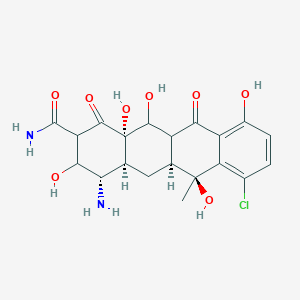
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide is a complex organic molecule with significant biological activity. It belongs to the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its multiple hydroxyl groups, a chlorine atom, and an amino group, which contribute to its chemical reactivity and biological function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetracycline core: This involves the cyclization of a linear precursor to form the tetracyclic structure.
Functional group modifications: Introduction of the amino, chloro, and hydroxyl groups through various chemical reactions such as halogenation, amination, and hydroxylation.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving genetically modified strains of Streptomyces bacteria. These bacteria are engineered to produce the compound in large quantities, which is then extracted and purified for pharmaceutical use.
化学反応の分析
Types of Reactions
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetracycline derivatives with altered antibacterial properties.
科学的研究の応用
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the production of veterinary medicines and as a feed additive to promote growth in livestock.
作用機序
The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth and replication.
類似化合物との比較
Similar Compounds
Tetracycline: A closely related compound with similar antibacterial properties but lacking the chlorine atom.
Doxycycline: Another tetracycline derivative with a different substitution pattern, leading to improved pharmacokinetic properties.
Minocycline: Known for its enhanced ability to penetrate tissues and its effectiveness against a broader range of bacteria.
Uniqueness
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, in particular, enhances its antibacterial potency and spectrum of activity compared to other tetracycline derivatives.
特性
分子式 |
C20H23ClN2O8 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O8/c1-19(30)5-4-6-13(22)15(26)11(18(23)29)17(28)20(6,31)16(27)9(5)14(25)10-8(24)3-2-7(21)12(10)19/h2-3,5-6,9,11,13,15-16,24,26-27,30-31H,4,22H2,1H3,(H2,23,29)/t5-,6-,9?,11?,13-,15?,16?,19-,20-/m0/s1 |
InChIキー |
AEWBTXVSKVPUJW-CFMKLNKWSA-N |
異性体SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(C(C(=O)[C@]3(C(C2C(=O)C4=C(C=CC(=C41)Cl)O)O)O)C(=O)N)O)N)O |
正規SMILES |
CC1(C2CC3C(C(C(C(=O)C3(C(C2C(=O)C4=C(C=CC(=C41)Cl)O)O)O)C(=O)N)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
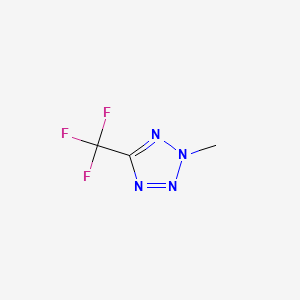
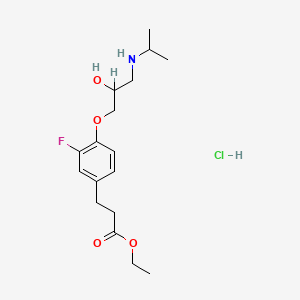
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)
